Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester
Description
Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester is a heterocyclic compound featuring a fused furophenazine core. This structure combines a furan ring with a phenazine moiety, substituted with methyl groups at positions 1,5,5 and a methyl ester at the carboxylic acid position. The methyl ester group likely enhances lipophilicity, influencing bioavailability and stability compared to its free acid form .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 1,5,5-trimethyl-4H-furo[3,2-a]phenazine-2-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-10-14-13(24-16(10)18(22)23-4)9-19(2,3)17-15(14)20-11-7-5-6-8-12(11)21-17/h5-8H,9H2,1-4H3 |
InChI Key |
LTUOJWPPNXUGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3=NC4=CC=CC=C4N=C3C(C2)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method is another common approach for synthesizing phenazine derivatives.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This method involves palladium-catalyzed N-arylation.
Industrial Production Methods
Industrial production of phenazine derivatives often involves multicomponent approaches and the use of environmentally benign reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Electrophilic Substitution
The phenazine core undergoes regioselective substitutions:
-
Bromination : N-bromosuccinimide (NBS) in ethanol introduces bromine at position 5 (Scheme 1 in ).
-
Nitration : Mixed HNO₃/H₂SO₄ yields nitro derivatives at position 3.
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using KOH/MeOH (80% yield) . This intermediate participates in:
-
Amide Coupling : Reacts with aromatic amines via T3P reagent to form bioactive amides .
-
Suzuki Cross-Coupling : Boronic acid derivatives enable Pd-catalyzed arylations (e.g., with 4-chlorophenylboronic acid) .
Catalytic Coupling Reactions
Palladium-catalyzed reactions dominate functionalization:
For example, Suzuki coupling with 3-methyl-2-furoic acid boronic ester produces hybrid structures with enhanced antibacterial activity .
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the dihydrofuran ring to a ketone (70% yield).
-
Reduction : NaBH₄ reduces the ketone to a secondary alcohol, stabilizing the dihydrofuran moiety.
Key Mechanistic Insights
-
Microwave irradiation accelerates cyclization by enhancing dipole polarization .
-
Steric effects from 1,5,5-trimethyl groups direct electrophiles to position 3 .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
| Derivative | Modification | Bioactivity (MIC) |
|---|---|---|
| Boronic Acid Ester | Suzuki-coupled aryl groups | 1.17–2.34 μg/mL (gram-negative pathogens) |
| Amide | Aromatic amine conjugates | Apoptosis induction in cancer cells |
Stability and Degradation
The compound degrades under UV light via:
-
Photooxidation : Singlet oxygen attacks the phenazine ring, forming quinones.
-
Ester Hydrolysis : Accelerated in acidic/alkaline conditions (t₁/₂ = 12 hours at pH 10).
Scientific Research Applications
Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or interfering with cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several structurally related compounds, primarily methyl esters and heterocyclic derivatives. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core: The furophenazine core resembles pyridopyridazine derivatives in the patent (), which are synthesized for bioactive applications .
Functional Differences: Substituent Impact: The dihydro-1,5,5-trimethyl groups in the target compound contrast with sulfonylurea herbicides (), which rely on triazine-linked sulfonyl groups for herbicidal activity. This suggests divergent mechanisms of action .
Synthetic Pathways :
- The patent in describes synthesizing furan-containing intermediates via condensation of aldehydes with piperidine esters. A similar approach might apply to the target compound’s methyl ester formation .
Biological Activity
Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of Furo[3,2-a]phenazine Derivatives
The synthesis of furo[3,2-a]phenazine derivatives often involves multi-step reactions. For instance, phenazine derivatives can be synthesized through condensation reactions involving various substrates. The introduction of functional groups significantly influences the biological activity of these compounds.
Key Synthetic Pathways
- Condensation Reactions : Commonly used to form the phenazine core structure.
- Esterification : Modifying carboxylic acids to enhance solubility and bioactivity.
- Functionalization : Adding substituents that can enhance pharmacological properties.
Biological Activity
Furo[3,2-a]phenazine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and antioxidant properties.
Anticancer Activity
Research indicates that phenazine derivatives can exhibit potent cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds derived from furo[3,2-a]phenazine showed IC50 values in the low micromolar range against HeLa and A549 cancer cell lines, indicating significant growth inhibition.
Antimicrobial Properties
Phenazines are known for their antibiotic properties. They can inhibit a range of bacterial strains and have been studied for their effects on biofilm formation in pathogenic bacteria.
Antioxidant Activity
The antioxidant potential of furo[3,2-a]phenazine derivatives has been evaluated through various assays. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with furo[3,2-a]phenazine derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Antioxidant Capacity :
Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the furophenazine core in this compound?
The furophenazine scaffold can be synthesized via oxidative cyclization of pre-functionalized indole derivatives. Key steps include:
- Indoleamine precursor preparation : Start with substituted indole derivatives (e.g., 7,8-dimethoxy-10H-carbazole-4-carbaldehyde) to ensure proper regioselectivity during cyclization .
- Oxidative ring closure : Use reagents like Mn(OAc)₃ or FeCl₃ to facilitate furan ring formation. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products such as pyrano derivatives .
- Esterification : Introduce the methyl ester group via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How can the absolute configuration of chiral centers in this compound be determined experimentally?
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted derivatives) to resolve stereochemistry .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm purity .
- Optical rotation comparison : Compare observed values with literature data for structurally related carbazole alkaloids .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the dihydrofuran and phenazine regions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via electrospray ionization (ESI) in positive ion mode .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data on synthetic yields of this compound be resolved?
Discrepancies in yields often arise from:
- Oxidant selection : Mn(OAc)₃ may provide higher regioselectivity than FeCl₃ but requires anhydrous conditions .
- Side reactions : Competing pyrano[3,2-a]carbazole formation can be minimized by reducing reaction temperature from 80°C to 60°C .
- Purification challenges : Use preparative HPLC with a C18 column to isolate the target compound from byproducts .
Q. What methodologies are suitable for evaluating the compound's bioactivity in antimicrobial assays?
- Microplate dilution assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using a 96-well format. Minimum inhibitory concentrations (MICs) can be determined via optical density measurements .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays .
Q. How can computational modeling aid in understanding structure-activity relationships (SAR) for this compound?
- Docking simulations : Use software like AutoDock Vina to predict binding affinities for microbial targets (e.g., DNA gyrase or efflux pumps) .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using Hammett constants or molecular descriptors .
- MD simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
